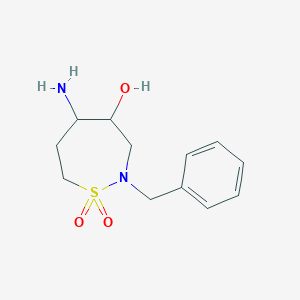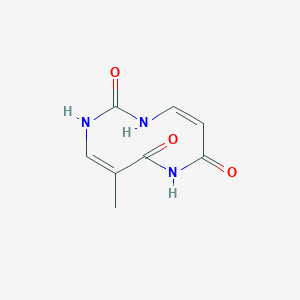
(4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione is a heterocyclic compound that contains nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione typically involves multi-step organic reactions. Common starting materials might include simple amines and carbonyl compounds, which undergo cyclization reactions under controlled conditions. Specific catalysts and solvents are often used to facilitate these reactions and improve yields.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and concentration, is crucial to ensure high efficiency and purity of the final product. Advanced techniques like automated synthesis and real-time monitoring might be employed to streamline the production process.
化学反応の分析
Types of Reactions
(4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce functional groups like halogens, alkyl groups, or hydroxyl groups.
科学的研究の応用
Chemistry
In chemistry, (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound might be investigated for its potential as a pharmaceutical agent, given its heterocyclic structure which is common in many bioactive molecules.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including antimicrobial, antiviral, or anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism by which (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione might include other heterocyclic triazecines or related nitrogen-containing ring structures.
Uniqueness
What sets this compound apart from similar compounds could be its specific substitution pattern, electronic properties, or reactivity profile. These unique features might make it particularly suitable for certain applications or give it distinct advantages in chemical reactions.
特性
CAS番号 |
193224-03-2 |
|---|---|
分子式 |
C8H9N3O3 |
分子量 |
195.18 g/mol |
IUPAC名 |
5-methyl-1,3-dihydro-1,3,7-triazecine-2,6,8-trione |
InChI |
InChI=1S/C8H9N3O3/c1-5-4-10-8(14)9-3-2-6(12)11-7(5)13/h2-4H,1H3,(H2,9,10,14)(H,11,12,13) |
InChIキー |
GIYIYKYTNUVHDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=O)NC=CC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)
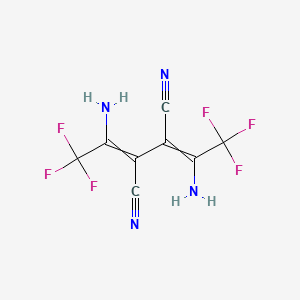
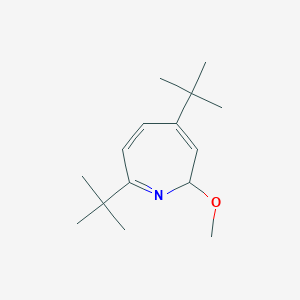


![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
![4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride](/img/structure/B15166130.png)
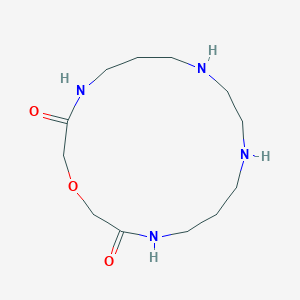
![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)
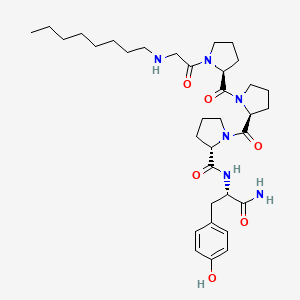

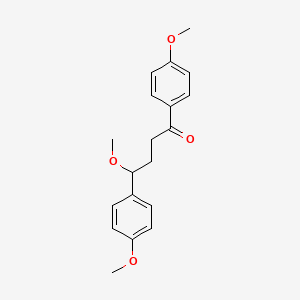
![4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol](/img/structure/B15166174.png)
